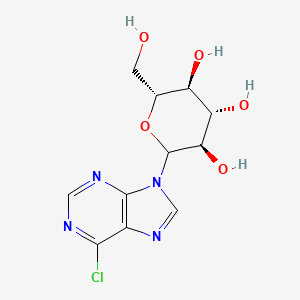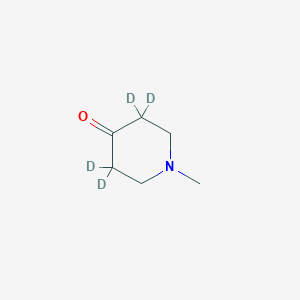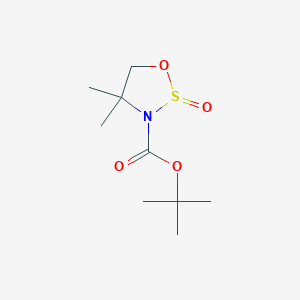
N-Cbz-N5-xanthen-9-yl-D-glutamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cbz-N5-xanthen-9-yl-D-glutamine is a compound that combines the structural features of N-Cbz (carbobenzyloxy) and xanthenyl groups with D-glutamine. This compound is of interest in organic synthesis and peptide chemistry due to its protective groups and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The N-Cbz group is introduced using carbobenzyloxy chloride (Cbz-Cl) under Schotten-Baumann conditions or with an organic base . The xanthenyl group can be introduced through acid-catalyzed reactions of appropriate xanthydrols with D-glutamine .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
N-Cbz-N5-xanthen-9-yl-D-glutamine can undergo various chemical reactions, including:
Oxidation: The xanthenyl group can be oxidized under specific conditions.
Reduction: The N-Cbz group can be removed by hydrogenolysis using hydrogen gas and a palladium catalyst.
Substitution: The protected amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Methanesulfonyl chloride and N-methylimidazole in dichloromethane.
Major Products Formed
Oxidation: Oxidized xanthenyl derivatives.
Reduction: Free D-glutamine after removal of the N-Cbz group.
Substitution: Various amides and derivatives depending on the substituents used.
Applications De Recherche Scientifique
N-Cbz-N5-xanthen-9-yl-D-glutamine has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-Cbz-N5-xanthen-9-yl-D-glutamine involves the protective groups that stabilize the compound during chemical reactions. The N-Cbz group protects the amino group from unwanted reactions, while the xanthenyl group can participate in specific interactions and reactions. The molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Cbz-protected amino acids: Similar in terms of the protective group used.
Xanthenyl derivatives: Share the xanthenyl group and its associated properties.
Uniqueness
N-Cbz-N5-xanthen-9-yl-D-glutamine is unique due to the combination of the N-Cbz and xanthenyl groups with D-glutamine. This combination provides specific protective and reactive properties that are valuable in organic synthesis and peptide chemistry .
Propriétés
IUPAC Name |
5-oxo-2-(phenylmethoxycarbonylamino)-5-(9H-xanthen-9-ylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6/c29-23(15-14-20(25(30)31)27-26(32)33-16-17-8-2-1-3-9-17)28-24-18-10-4-6-12-21(18)34-22-13-7-5-11-19(22)24/h1-13,20,24H,14-16H2,(H,27,32)(H,28,29)(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCASNYXSAWPNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5-bromo-2-chlorophenyl)({4-[(3S)-oxolan-3-yloxy]phenyl})methanol](/img/structure/B14775156.png)

![3-Benzyl-4-(thiophen-2-ylsulfonyl)-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-7-carbonitrile hydrochloride](/img/structure/B14775162.png)
![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14775164.png)



![ethyl 8-acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B14775184.png)

![methyl 2-[2-amino-3-(1H-indol-3-yl)-N-methylpropanamido]acetate](/img/structure/B14775198.png)

